(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride
Description
(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1810070-05-3) is a bicyclic amine hydrochloride with a rigid norbornane-like framework. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 149.62 g/mol . The compound is stored under inert conditions at 2–8°C due to its hygroscopic nature and reactivity. Key applications include its use as a chiral building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTZOIAXSPRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) at the 2-position is a reactive site for oxidation:
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Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) under controlled environments.
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Product : Oxidation would yield a carbonyl group (ketone), converting the alcohol to a ketone.
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Mechanism : The hydroxyl group undergoes deprotonation, followed by electrophilic attack by the oxidizing agent.
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Reference : Oxidation strategies in bicyclic systems are documented in synthesis methodologies for related compounds .
Reduction Reactions
Reduction typically targets carbonyl groups or other oxidized functionalities:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
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Product : Reduction of a ketone (if present) would regenerate the alcohol.
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Limitations : The hydrochloride salt form may influence reaction conditions due to ionic interactions.
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Note : While direct evidence for this compound is lacking, analogous reactions are common in bicyclic amine chemistry .
Substitution Reactions
The nitrogen atom in the bicyclic structure enables nucleophilic substitution:
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Reagents : Alkyl halides (e.g., methyl bromide) or acyl chlorides under basic conditions.
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Product : Alkylation or acylation at the nitrogen center.
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Mechanism : The lone pair on nitrogen facilitates nucleophilic attack, displacing halides or acyl groups.
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Example : The thesis by Figshare describes substitution reactions (e.g., Mitsunobu chemistry) to introduce heterocycles at analogous positions.
Epimerization and Configuration Changes
The stereochemistry of the compound may undergo epimerization under specific conditions:
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Reagents : Oxidation-reduction cycles (e.g., KMnO₄ followed by LiAlH₄) or acidic/basic conditions.
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Product : Interconversion between stereoisomers (e.g., (1R,2R,4S) ↔ (1S,2R,4R)).
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Mechanism : Acidic environments can destabilize stereochemical configurations by protonating reactive sites, facilitating inversion.
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Reference : Figshare’s thesis highlights epimerization strategies in azabicyclo systems .
Fluorination
Nucleophilic fluorination can occur at hydroxyl-bearing positions:
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Reagent : Diethylaminosulfur trifluoride (DAST).
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Product : Fluorinated alcohol derivative.
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Mechanism : SN2 displacement of the hydroxyl group by fluoride.
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Note : This reaction is observed in fluorination studies of related bicyclic alcohols .
Comparison of Key Reactions
Research Findings and Limitations
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Stereochemical Impact : The (1R,2R,4S) configuration influences reactivity, particularly in substitution and epimerization reactions .
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Salt Form Considerations : The hydrochloride salt may alter reaction compatibility (e.g., solubility, ionic interactions) compared to the free base.
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Data Gaps : Direct experimental data for this specific compound is scarce, necessitating reliance on analogous systems.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a systematic comparison of the target compound with its structural analogs, focusing on stereochemistry, functional groups, physicochemical properties, and safety profiles.
Stereoisomeric Variants
The stereochemistry of bicyclic amines critically influences their biological activity and synthetic utility:
- (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1810070-05-3): The rel designation indicates a racemic mixture, but the specified stereochemistry (1R,2R,4S) suggests a defined configuration. This compound is listed as temporarily out of stock by suppliers, with pricing varying by region (e.g., China, Germany) .
- (1R,2R,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1788054-75-0): This variant shares the same backbone but may differ in stereochemical assignment or supplier-specific nomenclature .
Table 1: Stereoisomeric Comparison
| Property | (1R,2R,4S)-rel-Isomer (CAS: 1810070-05-3) | (1R,2R,4S)-rel-Isomer (CAS: 1788054-75-0) |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol | 149.62 g/mol |
| Storage Temperature | 2–8°C | Not specified |
| Hazard Statements | H315, H319, H335 | Not available |
Boc-Protected Derivative
The Boc (tert-butoxycarbonyl) derivative (1R,2R,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol (CAS: 152533-46-5) introduces protective group chemistry, enhancing stability during synthetic steps:
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Table 2: Parent Compound vs. Boc Derivative
| Property | Target Compound (Hydrochloride) | Boc-Protected Derivative |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | C₁₁H₁₉NO₃ |
| Molecular Weight | 149.62 g/mol | 213.27 g/mol |
| Boiling Point | Not available | 310.3°C |
| Hazard Profile | H315, H319, H335 | H315, H319, H335 |
Heteroatom-Substituted Analogs
Replacing the nitrogen atom in the azabicyclo framework with oxygen yields rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol (CAS: EN300-1696008). This substitution reduces basicity and alters hydrogen-bonding capacity, impacting solubility and receptor interactions .
Table 3: Aza vs. Oxa Analogs
| Property | Azabicyclo (Target) | Oxabicyclo Analog |
|---|---|---|
| Heteroatom | Nitrogen (aza) | Oxygen (oxa) |
| Molecular Formula | C₆H₁₂ClNO | C₇H₁₂O₂ (estimated) |
| Key Applications | Chiral amine synthesis | Ether-based intermediates |
Functionalized Bicyclic Amines
- (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine (CAS: 7242-92-4): Lacks the hydroxyl group, reducing polarity and altering reactivity. Used in ligand design for catalysis .
Biological Activity
(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 1881275-82-6, exhibits various interactions at the molecular level, particularly with neurotransmitter systems.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 149.6 g/mol
- CAS Number : 1881275-82-6
The biological activity of this compound primarily involves its interaction with the central nervous system (CNS). Research indicates that this compound may act as a modulator of neurotransmitter release, particularly affecting cholinergic pathways.
Key Mechanisms:
- Cholinergic Modulation : The compound is believed to influence acetylcholine receptors, potentially enhancing cholinergic signaling which is crucial for cognitive functions and memory.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory processes.
Biological Activity Summary
The following table summarizes the biological activities and potential therapeutic applications associated with this compound:
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
- Cognitive Enhancement in Animal Models :
- Neuroprotection Against Oxidative Stress :
- Pain Management Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
